5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide
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Overview
Description
5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Next, the chlorinated pyrazole undergoes sulfonation with a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group. The final step involves the coupling of the sulfonated pyrazole with 2-(pyrimidin-2-ylamino)ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethylpyrazole-4-sulfonamide: Lacks the pyrimidin-2-ylaminoethyl side chain, resulting in different chemical properties and applications.
1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide: Similar structure but without the chlorine atom, leading to variations in reactivity and biological activity.
Uniqueness
The uniqueness of 5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN6O2S/c1-8-9(10(12)18(2)17-8)21(19,20)16-7-6-15-11-13-4-3-5-14-11/h3-5,16H,6-7H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEUMZMNHHUNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NCCNC2=NC=CC=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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